

Biosynthetic Gene Cluster of YM-216391: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM-216391

Cat. No.: B15594861

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biosynthetic gene cluster (BGC) responsible for the production of **YM-216391**, a potent antitumor cyclic peptide. **YM-216391**, originally isolated from *Streptomyces nobilis*, is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a unique polyoxazole-thiazole moiety. [1][2][3][4] This document summarizes the genetic organization of the BGC, the proposed biosynthetic pathway, quantitative production data, and detailed experimental protocols for the study of this fascinating natural product.

Overview of the YM-216391 Biosynthetic Gene Cluster

The biosynthesis of **YM-216391** is orchestrated by a dedicated gene cluster containing 14 open reading frames (ORFs), designated yml to ymR4.[2] The production of **YM-216391** follows a RiPP paradigm, where a precursor peptide, YmA, undergoes extensive post-translational modifications to yield the final bioactive molecule.[1][2][4] The BGC was successfully identified and characterized through genome sequencing and subsequent heterologous expression in *Streptomyces lividans*.[2][5]

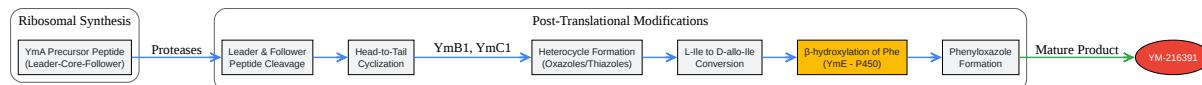
Genetic Organization

The **YM-216391** BGC is comprised of genes encoding the precursor peptide, modifying enzymes, a transporter, and regulatory proteins. A summary of the proposed functions of the

key genes in the cluster is presented in Table 1.

Table 1: Proposed Functions of Key Genes in the YM-216391 Biosynthetic Gene Cluster

Gene	Proposed Function
ymA	Precursor peptide (36 amino acids)
ymB1	Putative cyclodehydratase
ymC1	Putative oxidase
ymE	Cytochrome P450 monooxygenase (β -hydroxylation of Phenylalanine)
ymR3	Putative transcriptional regulator (negative regulator)
ymR4	Putative transmembrane efflux protein (resistance)


The Biosynthetic Pathway of YM-216391

The biosynthesis of **YM-216391** is a multi-step process involving the ribosomal synthesis of a precursor peptide followed by a series of enzymatic modifications. The proposed pathway is a fascinating example of nature's ability to generate complex chemical scaffolds from simple building blocks.

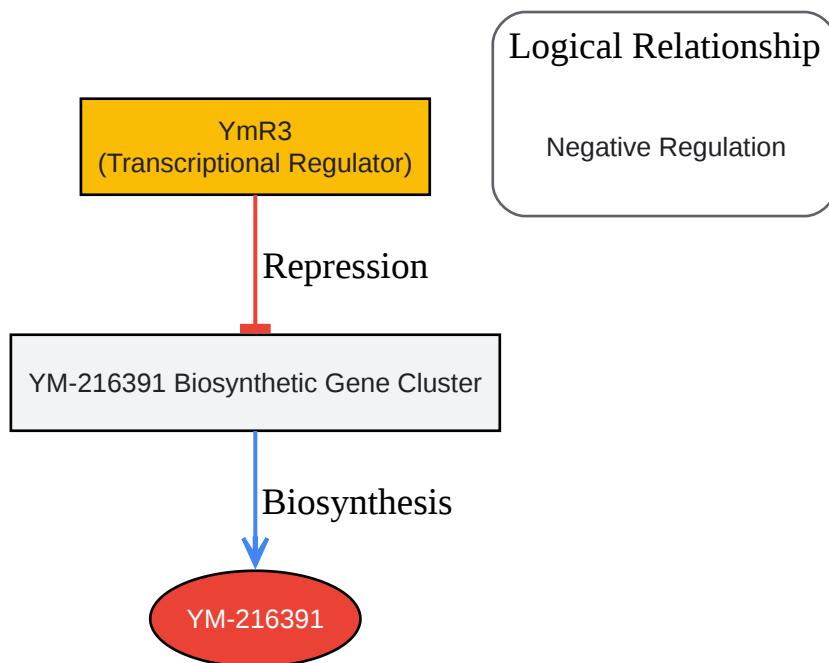
The key post-translational modifications include:

- Cleavage and Cyclization: The N-terminal leader peptide and a C-terminal extension are cleaved from the precursor peptide, YmA, followed by a head-to-tail cyclization.[1][4]
- Epimerization: An L-isoleucine residue is converted to D-allo-isoleucine.[1][4]
- Heterocycle Formation: A series of heterocyclization and oxidation reactions, likely catalyzed by YmB1 and YmC1, form the characteristic polyoxazole-thiazole moiety.[2]
- Hydroxylation and Oxazole Formation: A phenylalanine residue undergoes β -hydroxylation, a reaction catalyzed by the P450 monooxygenase YmE. This is followed by further

heterocyclization and oxidation to form a phenyloxazole moiety.[1][4][5]

[Click to download full resolution via product page](#)

Proposed biosynthetic pathway of **YM-216391**.


Quantitative Analysis of YM-216391 Production

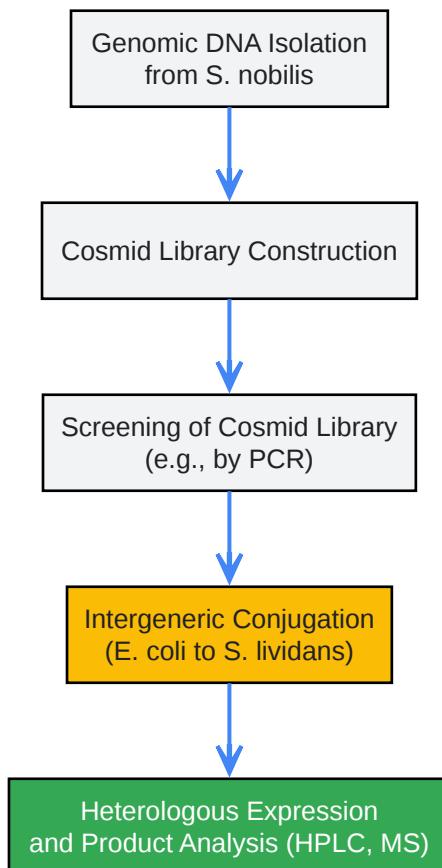
The heterologous expression of the **YM-216391** BGC in *Streptomyces lividans* has enabled the quantification of production yields and the identification of key regulatory elements. A significant finding was the role of the putative transcriptional regulator, YmR3, in controlling the output of the biosynthetic pathway.

Table 2: Production Titers of **YM-216391** in a Heterologous Host

Host Strain	Genetic Background	Production Yield (mg/L)	Fold Change
<i>S. lividans</i>	Wild-type YM-216391 BGC	~0.16[3]	1x
<i>S. lividans</i>	ΔymR3 mutant	4 - 36[6]	~20x[1][4][5][7]

The deletion of the *ymR3* gene led to a remarkable 20-fold increase in the production of **YM-216391**, suggesting that YmR3 acts as a negative regulator of the gene cluster.[1][4][5][7] This finding is crucial for developing strategies to improve the production of **YM-216391** for further research and development.

[Click to download full resolution via product page](#)


Negative regulation of the **YM-216391** BGC by YmR3.

Experimental Protocols

This section outlines the general methodologies for the genetic manipulation and analysis of the **YM-216391** biosynthetic gene cluster. These protocols are based on established techniques for *Streptomyces* genetics.

Cloning and Heterologous Expression of the **YM-216391** BGC

The cloning and expression of large biosynthetic gene clusters from *Streptomyces* is a well-established process.

[Click to download full resolution via product page](#)

Workflow for heterologous expression of the **YM-216391** BGC.

- Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from *Streptomyces nobilis*.
- Cosmid Library Construction: The genomic DNA is partially digested and ligated into a suitable cosmid vector (e.g., pOJ446).
- Library Screening: The cosmid library is screened using PCR with primers designed from known sequences within the **YM-216391** BGC.
- Conjugation: The identified cosmid containing the BGC is transferred from *E. coli* to a suitable *Streptomyces* host, such as *S. lividans*, via intergeneric conjugation.
- Expression and Analysis: The exconjugants are cultivated, and the production of **YM-216391** is verified by HPLC and mass spectrometry.

Gene Deletion via λ -Red Mediated Recombination

Targeted gene deletion is a powerful tool for functional analysis of genes within the BGC. The deletion of *ymR3* was achieved using a PCR-targeting approach.

- Construction of the Disruption Cassette: A disruption cassette containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by regions homologous to the upstream and downstream sequences of the target gene (*ymR3*) is generated by PCR.
- Transformation and Recombination: The disruption cassette is introduced into a *Streptomyces* strain carrying a plasmid with the λ -Red recombination system. Homologous recombination leads to the replacement of the target gene with the resistance cassette.
- Selection and Verification: Mutants are selected based on antibiotic resistance, and the gene deletion is confirmed by PCR analysis.

Fermentation and Purification of YM-216391

The production and isolation of **YM-216391** involves standard fermentation and purification techniques.

- Fermentation: *Streptomyces lividans* harboring the **YM-216391** BGC is cultured in a suitable production medium.
- Extraction: The mycelium is harvested and extracted with an organic solvent (e.g., ethyl acetate).^[8]
- Chromatography: The crude extract is subjected to a series of chromatographic steps, including silica gel and ODS flash column chromatography, followed by preparative HPLC to obtain pure **YM-216391**.^{[8][9]}

Biochemical Characterization of YmE (P450 Monooxygenase)

While specific *in vitro* assays for YmE have not been detailed in the reviewed literature, a general approach for characterizing such enzymes would involve:

- Heterologous Expression and Purification: The ymE gene would be cloned into an *E. coli* expression vector, and the protein would be overexpressed and purified.
- Enzyme Assays: The activity of the purified YmE would be assayed using the precursor peptide or a simplified substrate. The reaction would be monitored for the consumption of NADPH and the formation of the hydroxylated product, typically analyzed by HPLC and mass spectrometry. Fluorescent-based assays are also commonly used for high-throughput screening of P450 activity.

Conclusion and Future Perspectives

The elucidation of the **YM-216391** biosynthetic gene cluster has provided significant insights into the biosynthesis of this potent antitumor agent. The identification of the precursor peptide and the key modifying enzymes opens up avenues for bioengineering and the generation of novel analogs with potentially improved therapeutic properties. The discovery of the negative regulator, YmR3, has already demonstrated a viable strategy for significantly enhancing the production of **YM-216391**. Future research should focus on the detailed biochemical characterization of the biosynthetic enzymes, the elucidation of the regulatory network governing the expression of the BGC, and the exploration of combinatorial biosynthesis approaches to expand the chemical diversity of this promising class of natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. *Streptomyces coelicolor* as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of YM-216391 biosynthetic gene cluster and improvement of the cyclopeptide production in a heterologous host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 6. Analysis of the cryptic biosynthetic gene cluster encoding the RiPP curacozole reveals a phenylalanine-specific peptide hydroxylase - Chemical Science (RSC Publishing)
DOI:10.1039/D4SC02262A [pubs.rsc.org]
- 7. Streptomyces: Surrogate Hosts for the Genetic Manipulation of Biosynthetic Gene Clusters and Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YM-216391, a novel cytotoxic cyclic peptide from Streptomyces nobilis. I. fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Biosynthetic Gene Cluster of YM-216391: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594861#biosynthetic-gene-cluster-analysis-of-ym-216391]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com